

The Antineoplastic Potential of (+/-)-Niguldipine: A Technical Guide for Researchers

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| Compound Name: | (+/-)-Niguldipine | |
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Executive Summary

(+/-)-Niguldipine, a dihydropyridine calcium channel blocker, has emerged as a compound of interest in oncology research, primarily for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the current understanding of Niguldipine's antineoplastic applications, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways. While the most robust evidence supports its role as a chemosensitizer through the inhibition of P-glycoprotein (P-gp), emerging research on its derivatives, particularly dexniguldipine, suggests direct antiproliferative effects through the modulation of protein kinase C (PKC) signaling. This document aims to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of (+/-)-Niguldipine in cancer.

Introduction to (+/-)-Niguldipine

(+/-)-Niguldipine is a synthetic dihydropyridine derivative initially developed as a calcium channel blocker for the treatment of hypertension. Its chemical structure, characterized by a dihydropyridine ring, allows it to interact with cellular membranes and modulate ion channel function. Beyond its cardiovascular effects, scientific investigations have unveiled its potential in oncology, not as a standalone cytotoxic agent, but predominantly as a modulator of resistance to conventional chemotherapeutic drugs.



Reversal of Multidrug Resistance (MDR)

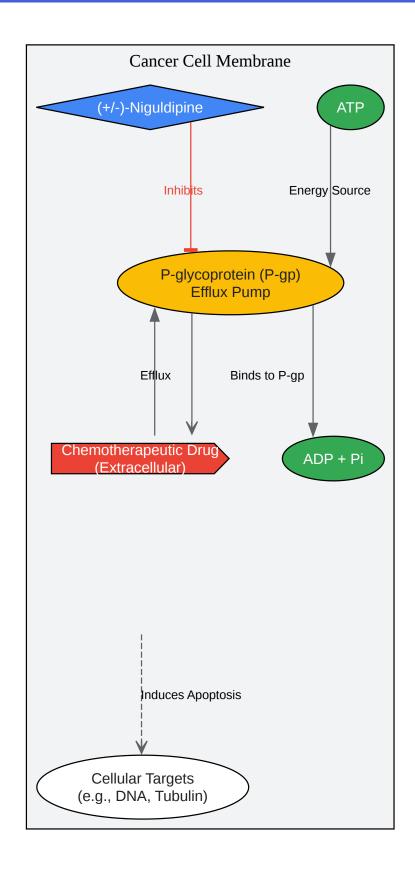
The primary and most extensively documented antineoplastic application of **(+/-)-Niguldipine** is its ability to counteract multidrug resistance, a major obstacle in the successful treatment of many cancers.

Mechanism of Action: P-glycoprotein Inhibition

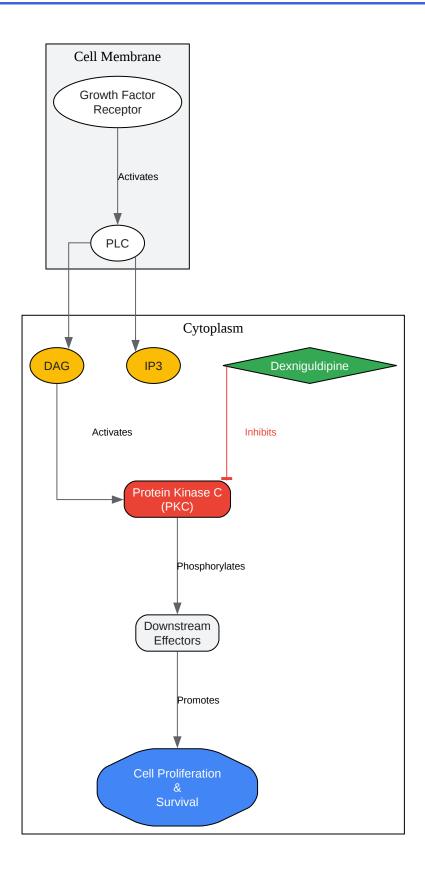
MDR in cancer cells is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as an ATP-dependent efflux pump, actively expelling a wide range of cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Niguldipine and its derivatives have been shown to be potent inhibitors of P-gp. By binding to the transporter, Niguldipine competitively or non-competitively inhibits its drug efflux function. This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents, restoring their cytotoxic effects in resistant cancer cells.

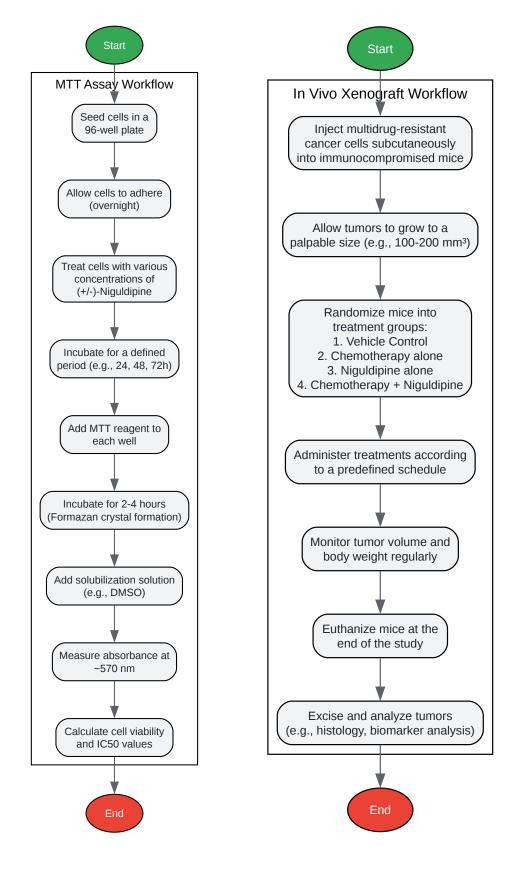












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